Histidine alpha-ketoisocaproate

Description

Conceptual Framework of Amino Acid-Keto Acid Conjugates in Biological Pathways

Amino acid-keto acid conjugates are central to nitrogen metabolism and the interplay between different metabolic pathways. Alpha-keto acids are essentially the carbon skeletons of their corresponding amino acids, lacking the alpha-amino group. news-medical.net The interconversion between an amino acid and its cognate α-keto acid is a fundamental biochemical reaction, most commonly facilitated by enzymes called aminotransferases or transaminases.

This reversible transamination process involves the transfer of an amino group from an amino acid to an α-keto acid. wikipedia.org A classic example is the first step in the catabolism of the BCAA leucine (B10760876), where leucine donates its amino group to α-ketoglutarate. This reaction, catalyzed by branched-chain aminotransferase (BCAT), yields α-ketoisocaproate (the keto acid of leucine) and glutamate (B1630785) (the amino acid of α-ketoglutarate). nih.gov

Leucine + α-Ketoglutarate ⇌ α-Ketoisocaproate + Glutamate

This process allows for the synthesis of non-essential amino acids and the channeling of amino acid carbon skeletons into energy-producing pathways like the citric acid cycle. tandfonline.com The formation of conjugates like histidine α-ketoisocaproate can occur under specific metabolic conditions, and their presence can be indicative of the relative concentrations and fluxes of their parent molecules. While often enzyme-mediated, there is also evidence for the non-enzymatic formation of some amino acid-keto acid conjugates in biological systems. nih.gov

Historical Context of Branched-Chain Amino Acid and Histidine Metabolism Research

The understanding of histidine and BCAA metabolism has evolved over more than a century of research, driven by discoveries in nutrition, biochemistry, and genetics.

Table 2: Historical Milestones in Histidine and BCAA Research

| Year | Discovery | Significance |

| 1896 | Albrecht Kossel first isolates histidine. mdpi.com | Marked the discovery of a new, unique amino acid. |

| Early 20th Century | Leucine, isoleucine, and valine are identified as essential amino acids. | Established the dietary requirement for BCAAs for growth and nitrogen balance. |

| Mid-20th Century | The unique catalytic role of histidine's imidazole (B134444) ring in enzymes is recognized. | Explained histidine's importance in the active sites of numerous enzymes for acid-base catalysis. nih.gov |

| 1954 | The biochemical defect in Maple Syrup Urine Disease (MSUD) is linked to BCAA metabolism. | The disease, characterized by the accumulation of BCAAs and their keto acids, highlighted the critical role of the BCKDH complex in BCAA catabolism. nih.gov |

| 1970s-1980s | The pathways for histidine degradation to glutamate and its role as a precursor for histamine (B1213489) and carnosine are fully elucidated. news-medical.net | Defined the major metabolic fates and physiological functions of histidine. |

| 1980s | Leucine is identified as an allosteric activator of glutamate dehydrogenase and a regulator of protein synthesis. nih.gov | Revealed the signaling roles of BCAAs beyond their function as mere building blocks. |

| Late 20th/Early 21st Century | The mTOR pathway is identified as a key target of leucine signaling. nih.gov | Established a direct link between a specific amino acid and a master regulator of cell growth and proliferation. |

Research into BCAAs was significantly advanced by studying inborn errors of metabolism. Maple Syrup Urine Disease (MSUD), a condition caused by a deficiency in the branched-chain α-keto acid dehydrogenase (BCKDH) complex, was pivotal. nih.gov It demonstrated the essential nature of this enzyme complex for the breakdown of BCAAs and their corresponding keto acids, including α-ketoisocaproate. wikipedia.org

Histidine research began with its isolation in 1896. mdpi.com Subsequent work focused on the unique properties of its imidazole side group, which has a pKa near physiological pH, allowing it to function as both a proton donor and acceptor in enzyme active sites. nih.gov Its metabolic pathways, including its degradation to glutamate and its function as a precursor to the bioactive molecules histamine and carnosine, were later mapped out, cementing its importance in both core metabolism and specialized physiological functions. news-medical.netmdpi.com

Rationale for Investigating the Combined Biochemical Roles of Histidine and Alpha-Ketoisocaproate

Investigating a conjugate like histidine α-ketoisocaproate is rational due to the significant metabolic and signaling interplay between its parent molecules, histidine and the BCAA leucine (represented by its keto acid, α-KIC).

Competition for Transport: Histidine and BCAAs share the same large neutral amino acid transporter (LAT1) for entry into the brain. nih.govarxiv.org This creates a competitive relationship where high plasma levels of BCAAs can limit histidine uptake into the central nervous system, and vice versa. nih.govarxiv.org This interaction has physiological implications, as reduced brain histidine could affect the synthesis of neurotransmitter histamine, which regulates appetite and metabolic rate. nih.gov

Convergence on Signaling Pathways: Both leucine and histidine are known to regulate the mammalian target of rapamycin (B549165) (mTOR) pathway, a central controller of cell growth, protein synthesis, and metabolism. d-nb.info Leucine is a potent activator of the mTORC1 complex. nih.gov Histidine has also been shown to activate mTORC1, sometimes in concert with other amino acids, suggesting a complex regulatory role. mdpi.comnih.gov The existence of a conjugate molecule could represent a novel mechanism for integrating signals from different amino acid pools to fine-tune mTOR activity.

Metabolic Interconnection: The catabolism of histidine ultimately yields glutamate. news-medical.net The transamination of leucine to α-KIC is directly linked to the glutamate/α-ketoglutarate pool. nih.gov This creates a direct biochemical link between the two pathways. Therefore, investigating their conjugate could provide insight into how the cell balances nitrogen flow and carbon skeletons between these two essential amino acids. A molecule like histidine α-ketoisocaproate could theoretically act as a unique signaling molecule or a transport form to modulate these interconnected pathways.

Structure

2D Structure

Properties

CAS No. |

78000-40-5 |

|---|---|

Molecular Formula |

C12H19N3O5 |

Molecular Weight |

285.30 g/mol |

IUPAC Name |

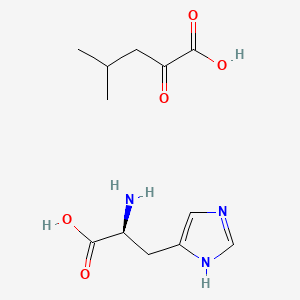

(2S)-2-amino-3-(1H-imidazol-5-yl)propanoic acid;4-methyl-2-oxopentanoic acid |

InChI |

InChI=1S/C6H9N3O2.C6H10O3/c7-5(6(10)11)1-4-2-8-3-9-4;1-4(2)3-5(7)6(8)9/h2-3,5H,1,7H2,(H,8,9)(H,10,11);4H,3H2,1-2H3,(H,8,9)/t5-;/m0./s1 |

InChI Key |

SEGLGXWKMQWPCB-JEDNCBNOSA-N |

Isomeric SMILES |

CC(C)CC(=O)C(=O)O.C1=C(NC=N1)C[C@@H](C(=O)O)N |

Canonical SMILES |

CC(C)CC(=O)C(=O)O.C1=C(NC=N1)CC(C(=O)O)N |

Origin of Product |

United States |

Metabolic Pathways and Intermediary Roles of Constituent Molecules

Alpha-Ketoisocaproate Metabolism

Alpha-ketoisocaproate (α-KIC), also known as 4-methyl-2-oxovaleric acid, is a pivotal intermediate in the catabolism of the essential branched-chain amino acid (BCAA), L-leucine. nih.govwikipedia.org Its metabolism is a multi-step process involving transamination and oxidative decarboxylation, connecting amino acid breakdown with energy production and the synthesis of other vital molecules. wikipedia.orgontosight.ai

Origin from Leucine (B10760876) Catabolism

The initial step in the breakdown of L-leucine is its conversion to α-KIC. This reaction is a critical control point in BCAA metabolism and occurs in various tissues throughout the body.

The transamination of L-leucine to form α-KIC is catalyzed by the enzyme branched-chain amino acid aminotransferase (BCAT). frontiersin.org This enzyme transfers the amino group from leucine to an α-keto acid acceptor, typically α-ketoglutarate, resulting in the formation of α-KIC and glutamate (B1630785). frontiersin.orgmdpi.com

Eukaryotic cells possess two main isoforms of BCAT: a cytosolic form (BCATc or BCAT1) and a mitochondrial form (BCATm or BCAT2). researchgate.netnih.gov While both enzymes catalyze the same reaction, they have different tissue distributions and regulatory mechanisms. nih.gov BCATm is widely expressed in most tissues, with particularly high activity in skeletal muscle, whereas BCATc expression is more restricted, with notable presence in the brain and nervous tissue. frontiersin.orgnih.govfrontiersin.org This differential distribution allows for inter-organ shuttling of BCAA metabolites. For instance, BCAAs can be transaminated in extrahepatic tissues like muscle, and the resulting branched-chain keto acids (BCKAs), including α-KIC, can be transported to the liver for further catabolism. mdpi.com

| Isozyme | Cellular Location | Primary Tissue Distribution | Metabolic Role |

|---|---|---|---|

| BCATc (BCAT1) | Cytosol | Brain, Nervous Tissue, Embryonic Tissue | Provides nitrogen for neurotransmitter (glutamate) synthesis; involved in nitrogen shuttling. frontiersin.orgnih.gov |

| BCATm (BCAT2) | Mitochondria | Skeletal Muscle, Kidney, and most other tissues (low in liver) | Initiates BCAA catabolism for energy production, particularly in muscle. mdpi.comfrontiersin.org |

The transamination reaction catalyzed by BCAT is a readily reversible process. frontiersin.orgnih.govnih.gov This bidirectionality is crucial for maintaining homeostasis of both BCAAs and BCKAs. frontiersin.org The direction of the reaction is influenced by the relative concentrations of the substrates and products. For example, an excess of L-leucine and α-ketoglutarate will drive the formation of α-KIC and glutamate. Conversely, if α-KIC and glutamate are abundant, the reaction can proceed in the reverse direction to synthesize L-leucine. nih.govnih.gov This reversibility is fundamental to the nitrogen shuttle between organs, where nitrogen from BCAA breakdown in muscle can be used for glutamate synthesis in other tissues. frontiersin.org

Oxidative Decarboxylation by Branched-Chain Alpha-Keto Acid Dehydrogenase Complex (BCKDC)

Following its formation, α-KIC undergoes a critical and irreversible step in its catabolism: oxidative decarboxylation. This reaction is catalyzed by the branched-chain alpha-keto acid dehydrogenase complex (BCKDC), a large, multi-enzyme complex located on the inner mitochondrial membrane. frontiersin.orgwikipedia.org This step commits the carbon skeleton of leucine to either energy production or synthesis of other compounds. frontiersin.org The BCKDC acts on all three BCKAs derived from the BCAAs. wikipedia.org

The BCKDC consists of three main catalytic components:

E1 (α-ketoacid dehydrogenase): A thiamine (B1217682) pyrophosphate (TPP)-dependent decarboxylase that removes the carboxyl group from α-KIC. wikipedia.orgfrontiersin.org

E2 (dihydrolipoyl transacylase): Transfers the resulting isovaleryl group to coenzyme A (CoA), forming isovaleryl-CoA. wikipedia.orgfrontiersin.org

E3 (dihydrolipoamide dehydrogenase): A flavoprotein that reoxidizes the lipoamide (B1675559) cofactor of E2, transferring electrons to NAD+ to form NADH. wikipedia.orgfrontiersin.org

This reaction is a major regulatory point in BCAA catabolism and its activity is tightly controlled, primarily through phosphorylation (inactivation) and dephosphorylation (activation) by a specific kinase (BCKDK) and phosphatase (PP2Cm), respectively. frontiersin.orgnih.gov

The oxidative decarboxylation of α-KIC by the BCKDC yields isovaleryl-CoA. ontosight.aiwikipedia.org This is the primary compound synthesized from α-KIC in the main catabolic pathway. wikipedia.org Isovaleryl-CoA is then further metabolized through a series of reactions similar to fatty acid β-oxidation. ontosight.ai

The key steps in the conversion of isovaleryl-CoA are:

Dehydrogenation: Isovaleryl-CoA is converted to 3-methylcrotonyl-CoA by isovaleryl-CoA dehydrogenase (IVD). wikipedia.org

Carboxylation: 3-methylcrotonyl-CoA is carboxylated to form 3-methylglutaconyl-CoA.

Hydration: 3-methylglutaconyl-CoA is hydrated to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). nih.gov

HMG-CoA is a critical branch-point metabolite. It can be cleaved by HMG-CoA lyase to produce acetyl-CoA and acetoacetate . frontiersin.org Acetyl-CoA can then enter the citric acid cycle for complete oxidation to produce ATP or be used for fatty acid synthesis. frontiersin.org Because it generates these ketone body precursors, leucine is classified as a ketogenic amino acid.

Furthermore, the HMG-CoA generated from leucine catabolism can serve as a precursor for cholesterol synthesis . wikipedia.orgmetwarebio.comresearchgate.net In the cholesterol biosynthesis pathway, HMG-CoA is reduced to mevalonate (B85504) by the enzyme HMG-CoA reductase, a rate-limiting step in cholesterol production.

The metabolism of α-ketoisocaproate (KIC) is closely intertwined with that of the other two branched-chain keto acids: α-ketoisovalerate (KIV) from valine and α-keto-β-methylvalerate (KMV) from isoleucine. researchgate.net All three BCKAs are substrates for the same BCKDC enzyme, leading to competition and metabolic interactions. nih.gov

Studies have shown that an excess of one BCAA or BCKA can influence the metabolism of the others. For example, an excess of dietary leucine has been observed to reduce the plasma concentrations of isoleucine and valine, and consequently their corresponding keto acids, KIV and KMV. cambridge.org This is partly because the resulting high levels of KIC can stimulate BCKDC activity, leading to an increased breakdown of all three BCKAs. cambridge.org Conversely, the presence of KIC, KIV, and KMV can have different effects on cellular processes. For instance, in certain cancer cell studies, KIC and KMV were found to promote a pro-tumoral state in macrophages, while KIV had a more pro-inflammatory effect. frontiersin.org These interactions highlight the complex balance that exists in the catabolism of branched-chain amino and keto acids.

| BCKA | Originating BCAA | Metabolic Fate | Reported Interactions |

|---|---|---|---|

| Alpha-ketoisocaproate (KIC) | Leucine | Ketogenic (forms Acetyl-CoA and Acetoacetate) | Can stimulate overall BCKDC activity; may promote a pro-tumoral macrophage state. cambridge.orgfrontiersin.org |

| Alpha-ketoisovalerate (KIV) | Valine | Glucogenic (forms Succinyl-CoA) | Concentrations can be reduced by excess leucine/KIC; may exert pro-inflammatory effects. cambridge.orgfrontiersin.org |

| Alpha-keto-β-methylvalerate (KMV) | Isoleucine | Both Ketogenic (Acetyl-CoA) and Glucogenic (Succinyl-CoA) | Concentrations can be reduced by excess leucine/KIC; may promote a pro-tumoral macrophage state. cambridge.orgfrontiersin.org |

Interrelationships with Other Branched-Chain Keto Acids (BCKAs)

Competitive Metabolic Interactions with Alpha-Ketoisovalerate and Alpha-Keto-Beta-Methylvalerate

The metabolism of alpha-ketoisocaproate, the keto-analog of leucine, is intricately linked with the metabolic pathways of other branched-chain alpha-keto acids (BCAAs), namely alpha-ketoisovalerate (the keto-analog of valine) and alpha-keto-beta-methylvalerate (the keto-analog of isoleucine). Research has demonstrated a mutually competitive relationship in the metabolism of these compounds. nih.govresearchgate.net Studies using isolated rat liver cells have shown that the presence of alpha-ketoisovalerate and alpha-keto-beta-methylvalerate inhibits the metabolism of alpha-ketoisocaproate. nih.govalljournals.cn This competitive inhibition suggests that these three alpha-keto acids likely share one or more common enzymatic or transport systems.

The primary enzyme complex responsible for the oxidative decarboxylation of all three branched-chain alpha-keto acids is the branched-chain alpha-keto acid dehydrogenase (BCKD) complex. researchgate.net The competition between alpha-ketoisocaproate, alpha-ketoisovalerate, and alpha-keto-beta-methylvalerate for this enzyme complex is a key factor in their metabolic interaction. High concentrations of one branched-chain alpha-keto acid can saturate the BCKD complex, thereby impeding the breakdown of the others. This interaction is significant in conditions where the levels of one or more BCAAs are elevated.

Influence of Other Metabolic Substrates (e.g., Pyruvate (B1213749), Fatty Acids) on Alpha-Ketoisocaproate Oxidation

The oxidation of alpha-ketoisocaproate is not only influenced by other branched-chain alpha-keto acids but also by other central metabolic substrates like pyruvate and fatty acids. Studies have revealed that both pyruvate and fatty acids can inhibit the metabolism of alpha-ketoisocaproate. nih.govresearchgate.netalljournals.cn

Specifically, in isolated rat liver cells, the presence of pyruvate has been shown to decrease the rate of alpha-ketoisocaproate metabolism. nih.gov When alpha-ketoisocaproate was introduced in the presence of high pyruvate concentrations, the flux through pyruvate dehydrogenase was observed to decrease. nih.gov Furthermore, the oxidation of acetyl-CoA generated from alpha-ketoisocaproate is suppressed by oleate (B1233923) (a fatty acid) and pyruvate. nih.govresearchgate.net

Conversely, lactate (B86563) has been found to enhance the oxidation of acetyl-CoA derived from alpha-ketoisocaproate. nih.gov This effect is attributed to a lower activity of pyruvate dehydrogenase in the presence of lactate, coupled with an increased flux through the citric acid cycle to meet the energy demands of gluconeogenesis. nih.gov These findings highlight the complex interplay between different metabolic pathways and the regulation of alpha-ketoisocaproate oxidation.

| Substrate | Effect on Alpha-Ketoisocaproate Metabolism |

| Alpha-Ketoisovalerate | Competitive Inhibition nih.govresearchgate.net |

| Alpha-Keto-Beta-Methylvalerate | Competitive Inhibition nih.govresearchgate.net |

| Pyruvate | Inhibition nih.govresearchgate.netalljournals.cn |

| Fatty Acids (e.g., Oleate) | Inhibition nih.govresearchgate.net |

| Lactate | Enhanced oxidation of acetyl-CoA from alpha-ketoisocaproate nih.gov |

Histidine Metabolism

Biosynthetic Pathways (in relevant organisms)

Histidine is an essential amino acid for humans, meaning it must be obtained from the diet. wikipedia.org However, many organisms, including bacteria, archaea, fungi, and plants, can synthesize histidine de novo. wikipedia.orgnih.gov The biosynthetic pathway of histidine has been extensively studied in prokaryotes like Escherichia coli and Salmonella typhimurium. wikipedia.orgnih.gov

Precursor Utilization (e.g., Phosphoribosyl Pyrophosphate)

The biosynthesis of histidine begins with two primary substrates: phosphoribosyl pyrophosphate (PRPP) and adenosine (B11128) triphosphate (ATP). nih.govportlandpress.com PRPP is a crucial precursor molecule that also participates in the biosynthesis of purine (B94841) and pyrimidine (B1678525) nucleotides, tryptophan, and NAD cofactors. nih.govnih.gov It is synthesized from ribose-5-phosphate, a product of the pentose (B10789219) phosphate (B84403) pathway. wikipedia.org The initial step of histidine biosynthesis involves the condensation of PRPP and ATP. wikipedia.orgnih.gov

Key Enzymatic Steps (e.g., ATP-Phosphoribosyl Transferase)

The first and rate-limiting step in histidine biosynthesis is catalyzed by the enzyme ATP-phosphoribosyltransferase (ATP-PRT). wikipedia.orgwikipedia.orgoup.com This enzyme facilitates the condensation of ATP and PRPP to form phosphoribosyl-ATP. portlandpress.comuniprot.org The activity of ATP-PRT is subject to feedback inhibition by the end product of the pathway, histidine, which acts as an allosteric inhibitor. wikipedia.orgebi.ac.uk

The histidine biosynthetic pathway consists of a series of ten enzymatic reactions. wikipedia.org In some organisms like E. coli, these reactions are catalyzed by eight different enzymes, with some enzymes being bifunctional. wikipedia.orgnih.gov Following the initial condensation reaction, a series of transformations involving hydrolysis, ring opening, isomerization, and the addition of a nitrogen atom from glutamine ultimately lead to the formation of the imidazole (B134444) ring of histidine. wikipedia.orgyoutube.com

Catabolic Pathways and Conversion to Tricarboxylic Acid Cycle Intermediates

The breakdown of histidine provides a pathway for its carbon skeleton to enter the central metabolic pathway of the tricarboxylic acid (TCA) cycle, also known as the Krebs cycle. wikipedia.orgmhmedical.com This makes histidine a glucogenic amino acid, as its catabolism can lead to the net synthesis of glucose.

The catabolism of histidine begins with the removal of its alpha-amino group by the enzyme histidase (also known as histidine ammonia-lyase), producing urocanic acid and ammonia (B1221849). wikipedia.org Urocanase then converts urocanic acid to 4-imidazolone-5-propionate. wikipedia.org Subsequently, imidazolonepropionase hydrolyzes this intermediate to form N-formiminoglutamate (FIGLU). wikipedia.org

Derivatization Pathways (e.g., Methylation to 1-Methyl or 3-Methyl Histidine)

In addition to its catabolism to glutamate, histidine can undergo derivatization through methylation. This process involves the addition of a methyl group to one of the nitrogen atoms in the imidazole ring, resulting in the formation of either 1-methylhistidine (1-MH) or 3-methylhistidine (3-MH). bevital.no This methylation is a post-translational modification of actin and myosin proteins. bevital.no

3-Methylhistidine (3-MH) is formed through the methylation of histidine residues within these muscle proteins. bevital.no When muscle protein is broken down, 3-MH is released and excreted in the urine without being reused for protein synthesis or further metabolized. bevital.no Consequently, urinary 3-MH is often used as a biomarker for the rate of muscle protein degradation. bevital.norupahealth.com

1-Methylhistidine (1-MH) , in contrast, is not endogenously synthesized in humans but is obtained from dietary sources, particularly from the consumption of meat containing the dipeptide anserine (B1665513). bevital.norupahealth.com Therefore, the presence of 1-MH in urine or plasma can serve as a marker for recent meat intake. bevital.no The distinction between these two methylated histidines is crucial for accurately interpreting their biological significance. bevital.no There has been historical confusion in the nomenclature, with some literature incorrectly interchanging the terms for 1-MH and 3-MH.

Table 2: Comparison of Methylated Histidine Derivatives

| Compound | Source | Biological Significance |

|---|---|---|

| 1-Methylhistidine (1-MH) | Primarily dietary (from anserine in meat). bevital.norupahealth.com | Marker for dietary meat consumption. bevital.no |

| 3-Methylhistidine (3-MH) | Endogenous (from methylation of actin and myosin). bevital.no | Biomarker for skeletal muscle protein breakdown. bevital.norupahealth.com |

Enzymatic Regulation and Biochemical Control of Histidine Alpha Ketoisocaproate Precursors

Regulation of Alpha-Ketoisocaproate Metabolism

Alpha-ketoisocaproate (KIC) is a branched-chain keto acid derived from the essential amino acid leucine (B10760876). Its metabolism is tightly controlled to ensure a balance between protein synthesis, energy production, and the prevention of toxic buildup.

Allosteric Regulation of Branched-Chain Alpha-Keto Acid Dehydrogenase Kinase (BDK) by Alpha-Ketoisocaproate

The rate-limiting step in the catabolism of branched-chain amino acids (BCAAs) is catalyzed by the mitochondrial branched-chain α-keto acid dehydrogenase complex (BCKDC). The activity of BCKDC is, in turn, regulated by phosphorylation and dephosphorylation. Branched-chain α-keto acid dehydrogenase kinase (BDK) is the enzyme responsible for the phosphorylation and subsequent inactivation of BCKDC. portlandpress.com

Alpha-ketoisocaproate acts as a key allosteric inhibitor of BDK. nih.govoup.com By binding to an allosteric site on BDK, KIC reduces the kinase's ability to phosphorylate and inactivate BCKDC. nih.govresearchgate.net This inhibition of BDK by KIC leads to a more active, dephosphorylated state of BCKDC, thereby promoting the breakdown of BCAAs. portlandpress.comnih.gov This mechanism serves as a feed-forward signal, where the product of leucine transamination, KIC, stimulates its own catabolism. nih.gov Studies have shown that KIC is a relatively weak inhibitor of BDK, with a modest IC50 of 74.9 µM. nih.govresearchgate.net Some research also suggests that certain BDK inhibitors, including KIC, can cause the dissociation of BDK from the BCKDC, which may be one of the mechanisms for their inhibitory action. jst.go.jp

Feedback Inhibition Mechanisms in Leucine Catabolism

Feedback inhibition is a common regulatory strategy in metabolic pathways where the end product of the pathway inhibits an early enzymatic step. In leucine catabolism, high concentrations of leucine can exert feedback control. nih.gov Leucine's catabolism to KIC and subsequently to other intermediates can influence pathway flux. physiology.orgplos.org

For instance, the first enzyme in leucine biosynthesis, α-isopropylmalate synthase, is subject to feedback inhibition by leucine itself. nih.govmdpi.com While this is part of the anabolic pathway, the interplay between synthesis and degradation is crucial for maintaining homeostasis. Furthermore, the accumulation of downstream products from KIC metabolism can also influence enzymatic activities within the pathway.

| Regulatory Mechanism | Enzyme/Complex | Effector Molecule | Effect |

|---|---|---|---|

| Allosteric Inhibition | Branched-Chain Alpha-Keto Acid Dehydrogenase Kinase (BDK) | Alpha-Ketoisocaproate (KIC) | Inhibition of BDK, leading to activation of BCKDC and increased BCAA catabolism. portlandpress.comnih.govoup.com |

| Feedback Inhibition | α-isopropylmalate synthase | Leucine | Inhibition of an early step in leucine biosynthesis, controlling overall pathway flux. nih.govmdpi.com |

Transcriptional and Post-Translational Control of Key Enzymes (e.g., BCAT, BCKDC)

The enzymes central to KIC metabolism, branched-chain aminotransferase (BCAT) and the branched-chain α-keto acid dehydrogenase complex (BCKDC), are subject to both transcriptional and post-translational regulation. ontosight.ainih.gov

There are two isoforms of BCAT, a cytosolic (BCAT1) and a mitochondrial (BCAT2) form, which are encoded by separate genes. ahajournals.org The expression of these genes can be regulated by various factors. For example, the transcription factor Krüppel-like factor 15 (KLF15) has been shown to be a direct transcriptional activator of BCAT2. ahajournals.org

The BCKDC is a large, multi-enzyme complex whose activity is primarily regulated by the post-translational modification of phosphorylation, as previously discussed. portlandpress.com The phosphorylation state of the E1α subunit of the complex, catalyzed by BDK, is the critical switch. ahajournals.org When BCAA levels are high, BDK is inhibited, leading to dephosphorylation and activation of BCKDC. Conversely, under conditions of BCAA limitation, BDK activity increases, leading to phosphorylation and inactivation of BCKDC to conserve BCAAs for protein synthesis. portlandpress.com Emerging research also points to other post-translational modifications, such as acetylation and ubiquitination, as potential regulators of BCAA catabolic enzymes. nih.gov

Regulation of Histidine Metabolism

Histidine is an essential amino acid with a unique imidazole (B134444) side chain, playing roles in protein structure, enzyme catalysis, and as a precursor for histamine (B1213489) and other important biomolecules. creative-proteomics.com Its metabolism is a highly conserved and carefully regulated process. asm.org

Interplay with Folate Metabolism through N5-Formiminotetrahydrofolatenih.gov

The catabolism of L-histidine converges with folate-dependent one-carbon metabolism at the stage of N-formiminoglutamate (FIGLU). nih.govresearchgate.net This connection highlights the essential role of folate as a coenzyme in amino acid processing. The major pathway for histidine degradation involves a series of enzymatic steps that ultimately convert histidine to L-glutamate. reactome.orgnih.gov A crucial intermediate in this pathway is FIGLU. ontosight.aiwikipedia.org The transfer of the formimino group from FIGLU to tetrahydrofolate (THF) is the reaction that directly links histidine breakdown to the folate pool. ontosight.ainews-medical.net

This critical reaction is catalyzed by the enzyme glutamate (B1630785) formimidoyltransferase. wikipedia.orgebi.ac.uk In this step, the formimino group (=CH-NH) is transferred from N-formiminoglutamate to the N5 position of a tetrahydrofolate molecule. ontosight.airesearchgate.net The products of this reaction are L-glutamate and N5-formiminotetrahydrofolate. ontosight.aireactome.org

In mammals, including humans, the glutamate formimidoyltransferase activity is part of a bifunctional enzyme known as formiminotransferase-cyclodeaminase (FTCD). nih.govwikipedia.orgmedlineplus.gov This enzyme possesses two distinct catalytic sites. nih.govdrugbank.com After the formiminotransferase domain catalyzes the formation of N5-formiminotetrahydrofolate, the intermediate is channeled to the second active site. nih.govdrugbank.com Here, the cyclodeaminase domain catalyzes the cyclization and deamination of N5-formiminotetrahydrofolate to produce N5,N10-methenyltetrahydrofolate and ammonia (B1221849). researchgate.netwikipedia.orgnih.gov N5,N10-methenyltetrahydrofolate is a key carrier of a one-carbon unit within the folate pool and can be used for the biosynthesis of purines and pyrimidines, which are the building blocks of DNA and RNA. news-medical.netmedlineplus.gov

The dependence of this pathway on tetrahydrofolate makes the urinary excretion of FIGLU a sensitive indicator of folate deficiency. wikipedia.orghealthmatters.io When folate levels are insufficient, the availability of THF is limited, causing the formiminotransferase reaction to slow down. This leads to an accumulation of its substrate, FIGLU, which is then excreted in the urine. researchgate.nethealthmatters.io The "FIGLU test," which measures its urinary excretion after a loading dose of histidine, has historically been used as a clinical test to diagnose folate deficiency. nih.govresearchgate.netwikipedia.org

Genetic defects in the FTCD enzyme can also disrupt this pathway, leading to a rare metabolic disorder called glutamate formiminotransferase deficiency. researchgate.netmedlineplus.govbabysfirsttest.org This condition is characterized by elevated levels of FIGLU in the blood and urine. medlineplus.govbabysfirsttest.org

Table 1: Key Components in the Histidine-Folate Metabolic Link

| Component | Type | Role in Pathway |

|---|---|---|

| L-Histidine | Amino Acid (Substrate) | The initial precursor amino acid undergoing catabolism. nih.gov |

| N-Formiminoglutamate (FIGLU) | Intermediate Metabolite | An intermediate derived from histidine; donates the formimino group. ontosight.aiwikipedia.org |

| Tetrahydrofolate (THF) | Coenzyme (Substrate) | The active form of folate that accepts the one-carbon unit. nih.govresearchgate.net |

| Glutamate Formimidoyltransferase | Enzyme | Catalyzes the transfer of the formimino group from FIGLU to THF. wikipedia.orgebi.ac.uk |

| L-Glutamate | Product | An amino acid produced from the conversion of FIGLU. ontosight.ai |

| N5-Formiminotetrahydrofolate | Intermediate Product | The folate derivative formed after accepting the formimino group. ontosight.aiwikipedia.org |

| Formiminotransferase-Cyclodeaminase (FTCD) | Bifunctional Enzyme | In mammals, contains both the transferase and a subsequent deaminase activity. nih.govwikipedia.org |

| N5,N10-Methenyltetrahydrofolate | Product | A central one-carbon carrier in the folate pool, formed from N5-formiminotetrahydrofolate. nih.gov |

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 4-imidazolone-5-propionic acid |

| 5-formiminotetrahydrofolate |

| 5,10-methenyltetrahydrofolate |

| Ammonia |

| Folinic acid |

| Formiminoglutamic acid (FIGLU) |

| Glutamate |

| Histidine |

| N-formiminoglutamate |

| N5-Formiminotetrahydrofolate |

| N5,N10-Methenyltetrahydrofolate |

| Tetrahydrofolate (THF) |

Cellular and Molecular Mechanisms Associated with Histidine and Alpha Ketoisocaproate

Alpha-Ketoisocaproate and Cellular Bioenergetics

Alpha-ketoisocaproate (KIC), the keto-acid of leucine (B10760876), plays a significant role in cellular energy metabolism, primarily through its influence on mitochondrial functions.

Alpha-ketoisocaproate has been shown to act as an uncoupler of oxidative phosphorylation. bohrium.comnih.gov In studies using rat brain mitochondria, KIC increased state 4 respiration (oxygen consumption in the absence of ADP), while decreasing the respiratory control ratio, which is an indicator of the tightness of coupling between respiration and ATP synthesis. bohrium.comnih.gov Furthermore, KIC has been observed to decrease state 3 respiration (ADP-stimulated oxygen consumption) when alpha-ketoglutarate (B1197944) is used as a substrate. bohrium.comnih.gov This suggests that KIC can interfere with the efficient utilization of certain substrates for energy production. In neonatal rat brain, KIC was found to decrease both phosphorylating (ADP-stimulated) and uncoupled mitochondrial respiration when pyruvate (B1213749), malate, and glutamate (B1630785) were used as substrates, indicating a metabolic inhibition. plos.org

A key mechanism through which alpha-ketoisocaproate exerts its effects on mitochondrial bioenergetics is by inhibiting crucial mitochondrial enzymes. Research has consistently demonstrated that KIC inhibits the activity of alpha-ketoglutarate dehydrogenase (α-KGDH). bohrium.complos.org This inhibition is selective, as other citric acid cycle enzyme activities are not significantly altered. bohrium.comnih.gov Molecular modeling studies suggest that KIC preferentially interacts with the E2 and E3 subunits of the α-KGDH complex. plos.org

In addition to α-KGDH, alpha-ketoisocaproate has also been shown to inhibit pyruvate dehydrogenase (PDH) activity. bohrium.com When KIC was added to isolated rat liver cells in the presence of high pyruvate concentrations, the flux through PDH was decreased. coventry.ac.uk However, the inhibitory effect on PDH appears to be less pronounced compared to its effect on α-KGDH.

Table 1: Effects of Alpha-Ketoisocaproate on Mitochondrial Enzyme Activities

| Enzyme | Effect of Alpha-Ketoisocaproate | Tissue/Model System | Reference |

|---|---|---|---|

| Alpha-Ketoglutarate Dehydrogenase (α-KGDH) | Inhibition | Rat Brain Mitochondria | bohrium.comnih.govplos.org |

| Pyruvate Dehydrogenase (PDH) | Inhibition | Rat Liver Cells | coventry.ac.uk |

| Branched-Chain α-Keto Acid Dehydrogenase (BCKDC) | Substrate | Human and Rat Livers | nih.gov |

Alpha-ketoisocaproate has been shown to disrupt the mitochondrial membrane potential (ΔΨm). bohrium.com Specifically, KIC caused a reduction in the mitochondrial membrane potential when alpha-ketoglutarate was the respiratory substrate. bohrium.comnih.gov This depolarization of the mitochondrial membrane is consistent with its uncoupling effect on oxidative phosphorylation. However, some studies have reported that KIC-induced apoptosis in neural cells occurs without early changes in mitochondrial membrane potential, suggesting that the mechanisms may be cell-type and context-dependent. researchgate.net

Alpha-Ketoisocaproate and Cellular Signaling Pathways

Beyond its direct effects on mitochondrial bioenergetics, alpha-ketoisocaproate also modulates key cellular signaling pathways that are critical for cell growth, proliferation, and stress responses.

Alpha-ketoisocaproate is a known activator of the mammalian target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway. nih.govresearchgate.net mTORC1 is a central regulator of cell growth and protein synthesis. Studies in skeletal muscle cells have shown that KIC stimulates mTORC1 signaling, which is implicated in its ability to suppress insulin-stimulated glucose transport. nih.govnih.gov The activation of mTORC1 by KIC appears to be dependent on its conversion back to leucine, as the effects are abrogated in cells lacking the enzyme branched-chain aminotransferase 2 (BCAT2). nih.govnih.gov In yeast, both leucine and its α-ketoacid metabolite, α-ketoisocaproate, effectively activate the TORC1 kinase. plos.org

Table 2: Modulation of mTORC1 Signaling by Alpha-Ketoisocaproate

| Cell Type/Model System | Effect of Alpha-Ketoisocaproate on mTORC1 | Downstream Consequences | Reference |

|---|---|---|---|

| L6 Myotubes | Stimulation | Suppression of insulin-stimulated glucose transport | nih.govnih.gov |

| 3T3-L1 Preadipocytes | Increased mTOR phosphorylation | Impaired autophagy, increased ER stress, lipogenesis | bohrium.com |

| Yeast (Saccharomyces cerevisiae) | Activation of TORC1 | Orchestration of cell growth and proliferation | plos.org |

Recent research has highlighted a role for alpha-ketoisocaproate in inducing endoplasmic reticulum (ER) stress and impairing autophagy. In murine preadipocytes, KIC treatment led to an increase in ER stress markers, such as the phosphorylation of eukaryotic initiation factor 2 (eIF2α) and the expression of CHOP. bohrium.com This induction of ER stress was linked to an impairment of autophagy, as evidenced by decreased LC3 conversion and degradation of p62. bohrium.com The study further demonstrated that the effects of KIC on ER stress and lipogenesis were mitigated by the mTOR inhibitor rapamycin, suggesting that KIC promotes ER stress through the impairment of mTOR/autophagy signaling. bohrium.com

Interactions with Insulin (B600854) Signaling Transduction (mechanistic studies)

Alpha-ketoisocaproate (KIC), a metabolite of the branched-chain amino acid leucine, has been shown to interact with insulin signaling through various mechanisms. nih.gov Primarily, KIC stimulates insulin secretion from pancreatic β-cells. researchgate.net One direct mechanism involves the inhibition of ATP-sensitive K+ (KATP) channels in β-cells. nih.gov By binding to the sulfonylurea receptor site of the KATP channel, KIC and other alpha-keto acid anions can lead to channel closure, which is a critical step in initiating insulin release. nih.gov The affinity for this binding and the subsequent channel inhibition varies among different alpha-keto acid anions. nih.gov

Beyond direct channel inhibition, the metabolism of KIC within the β-cell is a key driver of insulin secretion. researchgate.net Its catabolism increases the cytosolic ATP/ADP ratio, which is a primary triggering signal for the exocytosis of insulin granules. researchgate.net Furthermore, the transamination of KIC to leucine, producing α-ketoglutarate, is considered a requisite step in the insulin response in mouse islets. physiology.org Interestingly, while α-ketoglutarate itself can stimulate insulin secretion, its downstream product, succinate, does not, suggesting a mechanism independent of its oxidation. physiology.org

However, the interaction of KIC with insulin signaling is complex and can also lead to insulin resistance in certain contexts. In skeletal muscle cells, KIC has been observed to suppress insulin-stimulated glucose transport. nih.gov This effect appears to be dependent on the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway and is linked to the transamination of KIC back to leucine. nih.gov High concentrations of KIC are associated with insulin resistance, and it has been shown to provoke lipid accumulation in preadipocytes, further contributing to this state. researchgate.net

Histidine has also been implicated in modulating insulin action. Studies have shown that histidine can augment the suppression of hepatic glucose production by central insulin action. researchgate.net This effect is mediated through the activation of hepatic STAT3, which in turn reduces the expression of gluconeogenic enzymes. researchgate.net

| Compound | Mechanism of Interaction with Insulin Signaling | Observed Effect |

| Alpha-ketoisocaproate (KIC) | Direct inhibition of ATP-sensitive K+ channels in pancreatic β-cells. nih.gov | Stimulates insulin secretion. researchgate.net |

| Metabolism in β-cells increases the ATP/ADP ratio. researchgate.net | Triggers insulin granule exocytosis. researchgate.net | |

| Transamination to leucine produces α-ketoglutarate. physiology.org | Requisite step for KIC-induced insulin secretion in mouse islets. physiology.org | |

| Stimulates mTORC1 signaling in skeletal muscle. nih.gov | Suppresses insulin-stimulated glucose transport. nih.gov | |

| Histidine | Activates hepatic STAT3. researchgate.net | Augments insulin's suppression of hepatic glucose production. researchgate.net |

Histidine and Cellular Functions

Role in Enzyme Catalysis as a Nucleophile or Acid/Base

The imidazole (B134444) side chain of histidine is a key functional group in enzyme catalysis due to its ability to act as both a proton donor (acid) and a proton acceptor (base) at physiological pH. arizona.educreative-enzymes.com This property stems from the pKa of the imidazole ring, which is close to 7, allowing it to readily participate in proton transfer reactions. creative-enzymes.com In many enzymatic mechanisms, the basic nitrogen of histidine can abstract a proton from other amino acid residues like serine, threonine, or cysteine, thereby activating them as nucleophiles. wikipedia.org Conversely, the protonated form of the imidazole ring can act as a general acid, donating a proton to stabilize transition states or facilitate leaving group departure. arizona.edu

Histidine residues are frequently found in the active sites of enzymes, where they play a crucial role in catalytic triads. wikipedia.org In this arrangement, the histidine acts as an intermediary, abstracting a proton to activate a nucleophilic residue. wou.edu Furthermore, histidine is integral to proton shuttle mechanisms, such as in carbonic anhydrase, where it facilitates the rapid transfer of protons to regenerate the active form of the enzyme. wikipedia.org The unprotonated imidazole group itself can also serve as a nucleophile. arizona.edu

| Catalytic Role | Mechanism | Example |

| Acid-Base Catalyst | The imidazole side chain can donate or accept protons. creative-enzymes.com | In catalytic triads, histidine abstracts a proton from serine to activate it as a nucleophile. wikipedia.org |

| Nucleophile | The unprotonated imidazole is nucleophilic. arizona.edu | Participates in reactions involving nucleophilic attack. ijarsct.co.in |

| Proton Shuttle | Facilitates the rapid transfer of protons. wikipedia.org | In carbonic anhydrase, it shuttles protons away from a zinc-bound water molecule. wikipedia.org |

Involvement in Cellular Protection Mechanisms (e.g., through Carnosine and Anserine (B1665513) synthesis)

Histidine is a vital precursor for the synthesis of the dipeptides carnosine (β-alanyl-L-histidine) and anserine (β-alanyl-3-methyl-L-histidine). semanticscholar.orgresearchgate.net These histidine-containing dipeptides are found in high concentrations in excitable tissues like skeletal muscle and the brain and play a significant role in cellular protection. researchgate.netphysiology.org

Carnosine and anserine exhibit potent antioxidant properties. semanticscholar.orgphysiology.org They function as natural scavengers of reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby mitigating cellular oxidative stress. researchgate.net Their antioxidant capacity helps to protect against lipid peroxidation and the formation of advanced glycation and lipoxidation end-products, which are implicated in cellular damage and aging. physiology.orgtandfonline.com The synthesis of these dipeptides from histidine and β-alanine is a key protective mechanism against oxidative damage. researchgate.net

| Dipeptide | Precursors | Protective Function |

| Carnosine | L-Histidine and β-Alanine researchgate.net | Antioxidant, pH buffering, anti-glycation. researchgate.netphysiology.org |

| Anserine | L-Histidine and β-Alanine (followed by methylation) semanticscholar.org | Antioxidant, protection against oxidative stress. semanticscholar.org |

Influence on mTOR Regulation beyond Protein Synthesis Initiation

The mechanistic target of rapamycin (mTOR) is a central kinase that regulates cell growth, metabolism, and survival. nih.gov While its role in protein synthesis initiation is well-established, mTOR also governs other critical cellular processes. physiology.org Histidine has been shown to influence the mTOR signaling pathway. nih.gov

Amino acids, including histidine, are known to activate mTORC1, which then phosphorylates downstream effectors to control various cellular functions. nih.govcambridge.org Beyond its role in initiating protein synthesis through the phosphorylation of S6K1 and 4E-BP1, mTORC1 also suppresses catabolic processes like autophagy. nih.govmdpi.com Under nutrient-replete conditions, mTORC1 phosphorylates and inhibits ULK1, a key kinase in the initiation of autophagy. nih.gov While the direct and specific mechanisms of how histidine influences mTOR's regulation of autophagy and other processes beyond protein synthesis are still being elucidated, its ability to activate the mTOR pathway suggests a broader role in these cellular decisions. nih.gov

Mechanisms of Histidine-Mediated Anti-Inflammatory Effects (e.g., NF-κB pathway, cytokine production)

Histidine has demonstrated significant anti-inflammatory properties through its modulation of key inflammatory signaling pathways. nih.gov A primary mechanism underlying these effects is the inhibition of the nuclear factor-kappa B (NF-κB) pathway. cambridge.org NF-κB is a critical transcription factor that controls the expression of numerous genes involved in inflammation. clinmedjournals.org

Studies have shown that histidine can reduce the activation of NF-κB in various cell types, including human coronary arterial endothelial cells and macrophages. nih.govfrontiersin.org This inhibition of NF-κB activation is achieved, in part, by preventing the degradation of its inhibitor, IκBα. nih.govcambridge.org By keeping NF-κB sequestered in the cytoplasm, histidine effectively downregulates the inflammatory response. cambridge.org

| Inflammatory Pathway/Molecule | Effect of Histidine | Mechanism |

| NF-κB Pathway | Inhibition of activation. cambridge.org | Prevents the degradation of the inhibitor IκBα. nih.govcambridge.org |

| Pro-inflammatory Cytokines (TNF-α, IL-6) | Reduced production. nih.govclinmedjournals.org | Downregulation of gene expression secondary to NF-κB inhibition. frontiersin.org |

Interactions and Systemic Biochemistry Pertaining to Histidine Alpha Ketoisocaproate

Biochemical Interplay Between Branched-Chain Amino Acid and Histidine Metabolic Networks

The metabolic pathways of branched-chain amino acids (BCAAs) and histidine are intricate and essential for numerous physiological functions, including protein synthesis and energy production. jst.go.jpsci-hub.se While traditionally viewed as distinct, there are points of intersection and potential for crosstalk between these two metabolic networks.

Cross-Pathway Regulation and Metabolite Flux

The catabolism of BCAAs (leucine, isoleucine, and valine) is primarily initiated by the reversible transamination to their respective branched-chain alpha-keto acids (BCKAs), a reaction catalyzed by branched-chain aminotransferases (BCAT). frontiersin.org The subsequent irreversible step is the oxidative decarboxylation of BCKAs by the branched-chain alpha-keto acid dehydrogenase (BCKDH) complex, which is a key regulatory point in BCAA catabolism. jst.go.jp The activity of the BCKDH complex is controlled by a phosphorylation/dephosphorylation cycle, with the branched-chain alpha-keto acid dehydrogenase kinase (BCKDK) being responsible for its inactivation through phosphorylation. nih.govnih.gov Notably, research has shown that BCKDK shares sequence similarity with prokaryotic histidine protein kinases, suggesting a potential, albeit evolutionarily distant, link in their regulatory mechanisms. nih.gov

Metabolite flux through the BCAA pathway can be influenced by the availability of other amino acids. For instance, α-KIC, the keto-analog of leucine (B10760876), can be transaminated back to leucine, a process that requires an amino group donor, often glutamate (B1630785). oup.com The degradation of L-leucine in muscle tissue can lead to the production of alanine (B10760859) and glutamate. wikipedia.org

Histidine metabolism, on the other hand, primarily proceeds through its conversion to urocanic acid by the enzyme histidase. While direct enzymatic regulation between the core pathways of histidine and BCAA catabolism is not well-documented, indirect interactions can occur. For example, both pathways are connected to central carbon metabolism, with intermediates feeding into the tricarboxylic acid (TCA) cycle. biorxiv.org Dysregulation of the BCAA pathway has been shown to disrupt other metabolic circuits, including central carbon metabolism, which could indirectly affect the flow of metabolites related to histidine. biorxiv.org

Potential for Co-transport or Shared Regulatory Elements

A significant point of interaction between histidine and BCAA metabolic networks lies in their transport across cellular membranes. Histidine and the BCAAs are both large neutral amino acids and compete for the same transport protein, the L-type amino acid transporter 1 (LAT1), to cross the blood-brain barrier and other cell membranes. nih.govwikipedia.org LAT1 functions as an antiporter, often exchanging the uptake of one amino acid for the efflux of another. nih.gov For example, LAT1 can mediate the exchange of essential amino acids like BCAAs from the extracellular space for intracellular histidine. mdpi.com This competitive transport has physiological implications; for instance, elevated plasma levels of BCAAs could potentially impede the transport of histidine into the brain. nih.gov

This shared transport mechanism represents a direct form of biochemical interplay, where the concentration of one amino acid can directly influence the cellular uptake and availability of the other, thereby affecting their subsequent metabolic fates.

Theoretical Implications of Histidine as a Counterion to Alpha-Ketoisocaproate

The formulation of histidine alpha-ketoisocaproate as a salt implies an ionic interaction between the positively charged histidine and the negatively charged alpha-ketoisocaproate. This has several theoretical implications for its behavior in a biological system.

Considerations for Cellular Uptake and Distribution of the Salt Form

The use of amino acids as counterions has been explored as a strategy to enhance the solubility and stability of drugs. rsc.org Histidine, with the pKa of its imidazole (B134444) side chain around 6.0, can exist in a positively charged state at physiological pH, allowing it to form an ionic pair with a negatively charged molecule like α-KIC. rsc.org The formation of such a salt can influence its physicochemical properties, which in turn can affect its absorption and distribution.

The cellular uptake of α-KIC can occur via monocarboxylate transporters. nih.gov The presence of histidine as a counterion could modulate this process. The formation of a more lipophilic ion pair might facilitate passive diffusion across the lipid bilayer of cell membranes. nih.govnih.gov Studies on histidine-based surfactants used for drug delivery have shown that they can form complexes that increase the lipophilicity of hydrophilic drugs. nih.govnih.gov While α-KIC is not a large macromolecule, the principle of altering polarity through ion pairing remains relevant.

Furthermore, the dissociation of the salt at the cell surface would release both histidine and α-KIC in close proximity to their respective transporters. As discussed, histidine and the parent amino acid of α-KIC, leucine, share the LAT1 transporter. The localized high concentration of both molecules could lead to complex competitive or cooperative transport dynamics.

Influence on Localized Biochemical Reactions

Once inside the cell, the dissociation of this compound would release both molecules into the cytoplasm. The local concentration of each could influence enzymatic reactions. For example, an increased intracellular concentration of α-KIC can allosterically inhibit BCKDK, leading to the activation of the BCKDH complex and promoting BCAA catabolism. frontiersin.org Conversely, α-KIC can be transaminated back to leucine, a reaction that would be influenced by the local availability of amino group donors like glutamate. oup.com

The presence of histidine could also have localized effects. Histidine can be a precursor for the synthesis of other important molecules like histamine (B1213489) and carnosine. An increased intracellular pool of histidine could potentially influence the rates of these biosynthetic pathways. Moreover, non-ionic interactions, such as hydrogen bonding and π-π stacking, have been observed between histidine and other molecules, which could influence their local biochemical behavior. rsc.org

The simultaneous release of both histidine and α-KIC could lead to a concerted metabolic effect. For example, the catabolism of α-KIC provides energy, while histidine is an essential building block for protein synthesis. The coordinated delivery of these two molecules could potentially support anabolic processes.

Analytical and Methodological Advancements in Histidine Alpha Ketoisocaproate Research

Quantification of Alpha-Ketoisocaproate and Related Alpha-Keto Acids

Accurate measurement of alpha-ketoisocaproate and other alpha-keto acids in biological samples is crucial for understanding their physiological and pathological roles. Several advanced chromatographic and spectrometric methods have been developed for this purpose.

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Intracellular Alpha-Keto Acids

High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection is a highly sensitive method for quantifying intracellular alpha-keto acids. nih.govrsc.org This technique often involves a pre-column derivatization step to convert the non-fluorescent alpha-keto acids into fluorescent derivatives, thereby enhancing detection sensitivity. nih.govpsu.edu

One common derivatization reagent is 1,2-diamino-4,5-methylenedioxybenzene (DMB). rsc.orgrsc.org A method has been developed to analyze six alpha-keto acids, including alpha-ketoisocaproic acid, in K562 cells using DMB derivatization followed by HPLC with fluorescence detection. rsc.org To achieve a single, sharp peak for DMB-derivatized alpha-ketoglutaric acid, the acidic derivatization solution is diluted with a sodium hydroxide (B78521) solution. rsc.org This method demonstrates high sensitivity, with limits of detection and quantification in the nanomolar range. rsc.orgrsc.org Another reagent, o-phenylenediamine (B120857) (OPD), is also used to create fluorescent quinoxalinol derivatives of keto-acids for HPLC analysis. psu.eduresearchgate.net

The application of these HPLC-based fluorimetric methods has enabled the quantification of alpha-ketoisocaproic acid at the femtomole level in brain tissue, requiring less than two grams of tissue. nih.gov Solid-phase extraction is employed to remove interfering lipids and amino acids, isolating the alpha-keto acids for optimal derivatization. nih.gov

Table 1: HPLC with Fluorescence Detection for Alpha-Keto Acids

| Parameter | Details |

|---|---|

| Technique | High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection |

| Application | Quantification of intracellular alpha-keto acids |

| Derivatization Reagents | 1,2-diamino-4,5-methylenedioxybenzene (DMB), o-phenylenediamine (OPD) |

| Sample Types | Cultured cells (e.g., K562), brain tissue |

| Sensitivity | Limits of detection: 1.3-5.4 nM; Limits of quantification: 4.2-18 nM rsc.orgrsc.org |

| Key Findings | Intracellular concentrations of alpha-keto acids ranged from 1.55 to 316 pmol per 1 x 10^6 K562 cells. rsc.orgrsc.org |

Gas Chromatography-Mass Spectrometry (GC/MS) for Organic Acid Profiling

Gas Chromatography-Mass Spectrometry (GC/MS) is a powerful technique for the comprehensive analysis of organic acids, including alpha-keto acids, in biological samples. nih.govcreative-proteomics.comnih.gov This method offers high sensitivity and selectivity, allowing for the accurate detection and quantification of compounds even in complex biological matrices. creative-proteomics.comnih.gov

A typical GC/MS workflow involves the derivatization of the analytes to increase their volatility for gas chromatographic separation. For alpha-keto acids, this often includes protection of the keto groups with methoxyamine followed by tert-butyldimethylsilylation. nih.gov The derivatized compounds are then separated on a GC column and detected by a mass spectrometer. nih.gov

GC/MS has been successfully used for the simultaneous determination of plasma levels of alpha-ketoisocaproic acid and leucine (B10760876). nih.gov This method can also be used to evaluate the enrichment of stable isotopes, such as alpha-[1-13C]ketoisocaproic acid and [1-13C]leucine, which is crucial for metabolic flux studies. nih.gov The assay is complicated by the chemical instability and low concentrations of some alpha-keto acids like oxaloacetate and alpha-ketoglutarate (B1197944). nih.gov To overcome this, isotope dilution GC/MS is employed, where stable isotope-labeled internal standards are added to the sample before processing. nih.gov

Table 2: GC/MS for Organic Acid Profiling

| Parameter | Details |

|---|---|

| Technique | Gas Chromatography-Mass Spectrometry (GC/MS) |

| Application | Simultaneous analysis of plasma alpha-ketoisocaproic acid and leucine; organic acid profiling |

| Derivatization | Methoxyamine for keto group protection, tert-butyldimethylsilylation |

| Internal Standards | Alpha-ketovaleric acid, norleucine, [U-13C4]oxaloacetate, [U-13C5]alpha-ketoglutarate |

| Key Advantage | High sensitivity and selectivity, enabling simultaneous quantification and isotopic enrichment analysis. nih.gov |

| Detection Limit | 0.05 nmol in a given sample for oxaloacetate and alpha-ketoglutarate. nih.gov |

High-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (HPLC-Q-TOF/MS) for Branched-Chain Keto Acids in Biological Matrices

High-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (HPLC-Q-TOF/MS) is a state-of-the-art analytical technique for the determination of branched-chain keto acids (BCKAs), including alpha-ketoisocaproate, in biological samples such as serum and muscle. nih.govresearchgate.netnih.gov This method combines the excellent separation capabilities of HPLC with the high mass accuracy and resolution of Q-TOF/MS, providing reliable and effective quantification. nih.govresearchgate.netnih.gov

In a typical HPLC-Q-TOF/MS method for BCKAs, samples are first extracted with methanol (B129727) and then separated on a C18 column. nih.govresearchgate.netnih.gov The mobile phase often consists of an ammonium (B1175870) acetate (B1210297) aqueous solution and acetonitrile. nih.govresearchgate.netnih.gov This approach allows for the separation of three key BCKAs—alpha-ketoisocaproate, alpha-keto-β-methylvalerate, and alpha-ketoisovalerate—within a short run time of 10 minutes. nih.govresearchgate.net

The method has been validated for its accuracy and precision, with recoveries for the three BCKAs ranging from 78.4% to 114.3% and a relative standard deviation (RSD) of less than 9.7%. nih.govresearchgate.netnih.gov The limits of quantitation (LOQ) are in the micromolar and nanomolar per gram range for serum and muscle samples, respectively, demonstrating the high sensitivity of the technique. nih.govresearchgate.netnih.gov

Table 3: HPLC-Q-TOF/MS for Branched-Chain Keto Acids

| Parameter | Details |

|---|---|

| Technique | High-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (HPLC-Q-TOF/MS) |

| Analytes | Alpha-ketoisocaproate (KIC), alpha-keto-β-methylvalerate (KMV), alpha-ketoisovalerate (KIV) |

| Biological Matrices | Serum, muscle |

| Sample Preparation | Methanol extraction |

| Chromatographic Column | Eclipse Plus C18 (1.8 μm) nih.govresearchgate.net |

| Run Time | 10 minutes nih.govresearchgate.net |

| Recoveries | 78.4% to 114.3% nih.govresearchgate.netnih.gov |

| LOQ (Serum) | 0.06 - 0.23 μmol/L nih.govresearchgate.netnih.gov |

| LOQ (Muscle) | 0.09 - 0.27 nmol/g nih.govresearchgate.netnih.gov |

Methodologies for Studying Histidine Metabolism

Investigating the intricate pathways of histidine metabolism requires sophisticated techniques that can trace the flow of molecules and measure the activity of specific enzymes.

Isotopic Tracing Techniques for Flux Analysis

Isotopic tracing is a powerful methodology for elucidating metabolic pathways and quantifying metabolic fluxes in vivo. nih.govbitesizebio.comnih.gov This technique involves introducing substrates labeled with stable isotopes, such as ¹³C or ¹⁵N, into a biological system and then tracking the incorporation of these isotopes into downstream metabolites. nih.govrsc.org Mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy is used to measure the isotopic labeling patterns. bitesizebio.com

By analyzing the distribution of isotopes in various metabolites, researchers can gain a dynamic understanding of metabolic pathway activity, which is not achievable through the measurement of metabolite concentrations alone. bitesizebio.comnih.gov For example, stable isotope tracing with ¹³C-glucose or ¹³C, ¹⁵N-glutamine can be used to investigate central carbon metabolism and its interplay with other metabolic pathways. nih.gov

This approach has been instrumental in studying a wide range of biological phenomena, including diet and nutrition, cancer metabolism, and the metabolic response to physiological stress. nih.gov The ability to trace multiple isotopes simultaneously, such as ¹³C and ¹⁵N, provides a more comprehensive view of cellular metabolism, encompassing both carbon and nitrogen-carrying reactions in amino acid and nucleotide metabolism. rsc.org

Enzymatic Activity Assays for Histidine-Related Enzymes

Understanding the regulation of histidine metabolism necessitates reliable methods for measuring the activity of key enzymes involved in its pathways. Various enzymatic activity assays have been developed for this purpose. nih.govnih.govresearchgate.net

For instance, a sensitive coupled assay for histidine decarboxylase has been established. nih.gov This method involves the conversion of [³H]histidine to [³H]histamine by the enzyme, followed by the in situ methylation of the product to [³H]N-tele-methylhistamine. nih.gov The radioactive product is then separated and quantified, allowing for the determination of enzyme activity. nih.gov This assay is highly sensitive, capable of detecting activity as low as 0.14 fmol/min/ml. nih.gov

In the context of soil microbiology, the activity of L-histidine NH₃-lyase (histidase) has been characterized by measuring the accumulation of ammonia (B1221849) resulting from the addition of histidine to soil slurries. researchgate.net Kinetic analysis of this process provides insights into the stability and turnover of the enzyme in the soil environment. researchgate.net

For protein histidine phosphatases, a facile and sensitive fluorogenic assay has been developed using the substrate 6,8-difluoro-4-methylumbelliferyl phosphate (B84403) (DiFMUP). nih.govacs.org This continuous assay allows for the detailed kinetic characterization of the enzyme and is suitable for high-throughput screening of inhibitors. acs.org

Development of Integrated Analytical Platforms for Metabolomic Profiling of Amino Acids and Keto Acids

The simultaneous and accurate measurement of chemically diverse metabolites, such as amino acids and keto acids, within a single biological sample presents a significant analytical challenge. Amino acids, like histidine, and keto acids, such as α-ketoisocaproate (the keto-analog of leucine), are central nodes in numerous metabolic pathways. d-nb.infobiorxiv.orgmdpi.com Their relative concentrations can provide crucial insights into cellular states in health and disease. nih.govplos.org To address the complexity of the metabolome, researchers have increasingly focused on developing integrated analytical platforms that combine multiple techniques to achieve comprehensive profiling. These platforms aim to expand metabolome coverage, enhance quantification accuracy, and improve throughput. mdpi.comnih.gov

The primary analytical workhorses in metabolomics for amino and keto acid analysis are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govmdpi.com Each platform possesses distinct advantages and limitations, making their integration a powerful strategy.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and highly standardized technique for the analysis of small, volatile, and thermally stable molecules. nih.gov For decades, it has been a cornerstone of metabolic analysis, including the profiling of amino acids and keto acids. nih.gov However, most of these compounds are non-volatile due to the presence of polar functional groups like carboxyl, amino, and hydroxyl groups. nih.gov Consequently, a critical and often rate-limiting step in GC-MS-based metabolomics is chemical derivatization, which renders the analytes volatile enough for gas chromatographic separation. gcms.cz

A common derivatization strategy involves a two-step process:

Methoximation: This step, using reagents like methoxyamine hydrochloride, protects the carbonyl groups of keto acids and sugars, preventing cyclization and the formation of multiple derivative products. nih.govgcms.cz

Silylation: Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are used to replace acidic protons on hydroxyl, carboxyl, amino, and thiol groups with a trimethylsilyl (B98337) (TMS) group. nih.govgcms.cz

Despite the need for derivatization, GC-MS offers high chromatographic resolution and benefits from extensive, well-established spectral libraries for compound identification. nih.govgcms.cz

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has emerged as a dominant platform in metabolomics due to its high sensitivity, selectivity, and versatility in handling a wide range of metabolite classes, often without the need for derivatization. mdpi.comnih.gov The combination of liquid chromatography for physical separation and tandem mass spectrometry for mass-based detection and quantification allows for the analysis of complex biological matrices. mdpi.com

To achieve broad coverage of both polar amino acids and more hydrophobic keto acids, integrated platforms often employ multiple LC methods:

Reversed-Phase Liquid Chromatography (RPLC): This is effective for separating less polar compounds. Derivatization of amino acids with reagents like phenylisothiocyanate (PITC) can be used to improve their retention and ionization on RPLC systems. mdpi.com

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is particularly well-suited for retaining and separating very polar compounds, such as many amino acids and small organic acids, which are poorly retained in RPLC. mdpi.commicrobialcell.com

A significant advantage of LC-MS/MS is its ability to distinguish between isomeric and isobaric compounds, such as the branched-chain keto acids α-ketoisocaproic acid (from leucine) and α-keto-β-methylvaleric acid (from isoleucine), which have identical molecular weights. bohrium.comnih.gov This is achieved through careful optimization of chromatographic separation and the use of specific fragmentation patterns (Selected Reaction Monitoring, SRM) in the mass spectrometer. mdpi.combohrium.com

Integrated Platform Approaches

The most comprehensive understanding of the interplay between amino acid and keto acid metabolism is achieved by integrating multiple analytical approaches. nih.govnih.gov A multi-platform strategy, for instance, might use GC-MS to profile core primary metabolites like organic acids and certain amino acids, while employing several specialized LC-MS/MS methods to quantify a broader range of amino acids, lipids, and keto acids. mdpi.comnih.gov For example, a comprehensive assay called MEGA (Metabolomics Assay for Global and Targeted Analysis) utilizes both direct flow injection and LC-MS/MS with different derivatization chemistries (PITC for amino acids, 3-nitrophenylhydrazine (B1228671) for keto and organic acids) to quantify over 700 metabolites, including extensive panels of amino and keto acids. mdpi.comresearchgate.net

Such integrated platforms allow for the robust and sensitive analysis required to study the subtle metabolic shifts involving compounds like histidine and α-ketoisocaproate in various biological contexts. rsc.orgnih.govrsc.org

Data Tables

| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |

|---|---|---|

| Principle | Separates volatile compounds in a gaseous mobile phase based on their boiling point and interaction with a stationary phase. | Separates compounds in a liquid mobile phase based on their physicochemical properties (e.g., polarity, charge). |

| Sample Derivatization | Generally required for amino acids and keto acids to increase volatility (e.g., silylation). nih.govgcms.cz | Often not required, but can be used to improve separation, sensitivity, or ionization (e.g., PITC, DMB). mdpi.comrsc.orgrsc.org |

| Typical Analytes | Small primary metabolites, organic acids, sugars, sterols, some amino acids. nih.gov | Broad coverage: amino acids, lipids, peptides, nucleotides, organic acids, keto acids. mdpi.commdpi.com |

| Strengths | High chromatographic resolution, robust, reproducible, extensive compound libraries. nih.gov | High sensitivity and selectivity, suitable for non-volatile and thermally labile compounds, can distinguish isomers. mdpi.combohrium.com |

| Limitations | Limited to volatile or derivatizable compounds; sample preparation can be time-consuming. gcms.cz | Matrix effects can suppress ion signals; potential for ion source contamination. mdpi.com |

| Platform | Derivatization / Method | Target Analytes | Key Findings / Application | Reference |

|---|---|---|---|---|

| LC-MS/MS | 3-Nitrophenylhydrazine (3-NPH) derivatization | Organic acids, ketone bodies, and keto acids | Part of a comprehensive platform quantifying over 700 metabolites in plasma; enables high-throughput analysis. | mdpi.com |

| LC-MS/MS | Parallel derivatization with 4-bromo-N-methylbenzylamine and O-benzylhydroxylamine | Ketone bodies, α-keto acids (including α-ketoisocaproic acid), lactate (B86563), pyruvate (B1213749) | Optimized to robustly quantify structurally similar keto acids derived from leucine and isoleucine. | bohrium.comnih.gov |

| HPLC-Fluorescence | 1,2-diamino-4,5-methylenedioxybenzene (DMB) derivatization | Six α-keto acids including α-ketoisocaproic acid | A sensitive and reproducible method for analyzing intracellular α-keto acids in cell culture models. | rsc.orgrsc.org |

| GC-MS | Methoximation followed by silylation (e.g., with BSTFA) | Sugars, organic acids, amino acids | A standard, robust protocol for profiling primary metabolism, though sample derivatization can be a bottleneck in large studies. | gcms.cz |

| HPLC-Q-TOF/MS | No derivatization mentioned | Branched-chain keto acids (BCKAs) including α-ketoisocaproate | Developed a simple and reliable method for determining three BCKAs in serum and muscle samples. | nih.gov |

Emerging Research Directions and Unanswered Questions

Investigation of Novel Metabolic Fates of Histidine Alpha-Ketoisocaproate Conjugate in Specific Biological Systems

The metabolic journey of a this compound conjugate within a biological system is largely uncharted territory. While the metabolic pathways of histidine and α-KIC are independently well-documented, their combined fate remains a subject of speculation, paving the way for exciting new research avenues. Histidine can be catabolized to glutamate (B1630785), which then can be converted to the TCA cycle intermediate α-ketoglutarate (α-KG). mdpi.com α-KIC, a metabolite of leucine (B10760876), can be either reversibly transaminated back to leucine or oxidatively decarboxylated. wikipedia.orgrupahealth.com

Future research should focus on identifying and characterizing the enzymatic machinery responsible for the formation and breakdown of a histidine-α-KIC conjugate in various biological contexts. Key questions to be addressed include whether such a conjugate can be directly metabolized and what novel metabolites might arise from its degradation. For instance, in specialized cellular environments like neurons or cancer cells, the metabolic routing of this conjugate could have significant implications for cellular bioenergetics and function. neupsykey.commdpi.com

Table 1: Potential Metabolic Fates and Key Enzymes for Investigation

| Biological System | Potential Metabolic Pathway of Conjugate | Key Enzymes to Investigate | Potential Products |

| Mammalian Liver | Conversion to intermediates for gluconeogenesis or ketogenesis. | Transaminases, Dehydrogenases | Glucose, Ketone bodies, Acetyl-CoA wikipedia.org |

| Skeletal Muscle | Local energy production and protein synthesis regulation. | Branched-chain amino acid aminotransferase (BCAT) nih.gov | Leucine, Glutamate, Alanine (B10760859) wikipedia.org |

| Central Nervous System | Neuromodulator synthesis and energy homeostasis. | Histidine decarboxylase, BCAT | Histamine (B1213489), Neurotransmitters neupsykey.com |

| Cancer Cells | Anaplerotic replenishment of the TCA cycle. | Glutaminase, Isocitrate dehydrogenase | α-Ketoglutarate, other TCA intermediates mdpi.com |

| Gut Microbiota | Production of short-chain fatty acids and other signaling molecules. | Microbial transaminases and decarboxylases | Various bioactive microbial metabolites |

Elucidation of Signaling Mechanisms Mediated by the Combined Presence of Histidine and Alpha-Ketoisocaproate

The convergence of histidine and α-KIC signaling pathways presents a rich area for investigation. Both molecules are known to influence the mechanistic target of rapamycin (B549165) (mTOR) pathway, a central regulator of cell growth, proliferation, and metabolism. frontiersin.orgresearchgate.net Leucine, which can be formed from α-KIC, is a potent activator of mTORC1. nih.gov Histidine has also been shown to stimulate the mTOR pathway in mammary epithelial cells. mdpi.com

A critical unanswered question is how the simultaneous presence of histidine and α-KIC modulates mTOR signaling. Do they act synergistically, leading to a more robust activation, or is there a competitive interaction? Research should employ techniques such as phosphoproteomics and kinase assays to dissect the signaling cascade downstream of a potential co-stimulation. Understanding these mechanisms could provide insights into conditions where the metabolism of these molecules is altered, such as in certain metabolic disorders or cancers. mdpi.comresearchgate.net

Advanced Computational Modeling of this compound Interactions within Cellular Environments

In silico approaches offer a powerful tool to predict and understand the behavior of a histidine-α-KIC conjugate at a molecular level. caldic.com Computational structural genomics and molecular docking studies can be employed to model the interaction of this conjugate with various proteins, including enzymes and transporters. nih.gov For example, modeling could predict the binding affinity of the conjugate to branched-chain α-keto acid dehydrogenase kinase (BCKDK), an enzyme that regulates the activity of the branched-chain α-keto acid dehydrogenase complex. nih.gov

Furthermore, flux balance analysis and genome-scale metabolic models can simulate the metabolic consequences of introducing a histidine-α-KIC conjugate into a cellular system. acs.org These models can help generate hypotheses about how the conjugate might alter metabolic fluxes through key pathways like the TCA cycle, glycolysis, and amino acid metabolism, which can then be tested experimentally.

Table 2: Potential Computational Modeling Approaches

| Modeling Technique | Research Question | Potential Insights |

| Molecular Docking | Does the conjugate bind to known receptors or enzymes of histidine or α-KIC? | Prediction of novel protein targets and binding affinities. nih.gov |

| Molecular Dynamics | What is the stability and conformational dynamics of the conjugate in a cellular-like environment? | Understanding the structural properties and potential for interaction. |

| Quantum Mechanics | What are the electronic properties and reactivity of the conjugate? | Elucidation of potential chemical reactions and metabolic transformations. |

| Flux Balance Analysis | How does the presence of the conjugate impact overall cellular metabolism? | Identification of metabolic bottlenecks and rerouting of metabolic pathways. acs.org |

Comparative Biochemical Studies of this compound in Diverse Biological Organisms